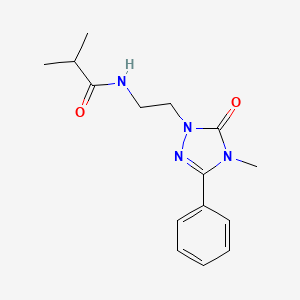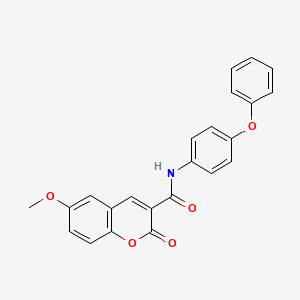
9-Boc-6-chloro-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Boc-6-chloro-9H-purine is a chemical compound that is used in the field of biomedical research . It is a remarkable compound that showcases substantial prowess as an antiviral agent . Its key purpose lies within combatting diverse viral infections, emblematically those instigated by the herpes family .
Molecular Structure Analysis
The molecular formula of this compound is C10H11ClN4O2 . The structure includes a purine ring which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 254.67 . Other physical and chemical properties such as solubility, density, and boiling point are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of 7-Substituted 6-Halopurines
9-Boc-6-chloropurine demonstrates notable stability and reactivity, enabling efficient synthesis of N7-substituted purines. Its reduction with the THF˙BH3 complex and subsequent smooth N7-alkylation or acylation showcases its utility in purine modification. Such derivatives are pivotal in nucleoside and nucleotide analogues research, with applications ranging from drug discovery to molecular biology studies (Kotek, Tobrman, & Dvořák, 2012).
Antimycobacterial Activity
Research into 6-arylpurines, including those modified at the N9 position like 9-benzyl-2-chloro-6-(2-furyl)purine, reveals potential antimycobacterial properties. Such compounds have shown activity against Mycobacterium tuberculosis, indicating the relevance of N9-substituted purines in developing novel antimycobacterial agents (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
HIV-1 Inhibition
Boronic acid derivatives incorporating purine bases, specifically 6-chloro-9-(4-dihydroxyborylbutyl)purine, have been identified as potential antiviral agents against HIV-1. These compounds exhibit significant inhibitory activity in syncytial plaque reduction assays, underlining the importance of purine derivatives in antiviral research (Chen, Bastow, Goz, Kucera, Morris-Natschke, & Ishaq, 1996).
Copper Mediated Coupling Reactions
9-(Hetero)arylpurine derivatives, synthesized through N-arylation of 6-chloropurine, highlight the adaptability of 9-Boc-6-chloro-9H-purine in forming bioactive purine derivatives via metal-mediated coupling reactions. Such methodologies provide pathways to explore purine's biological properties further (Morellato, Huteau, & Pochet, 2014).
Purine Nucleoside Phosphorylase Inhibition
The design and synthesis of transition state mimics, such as Immucillin-H, targeting purine nucleoside phosphorylase (PNP), elucidate the role of this compound derivatives in inhibiting enzymatic activities crucial for purine metabolism. This research avenue holds promise for therapeutic interventions against diseases related to purine metabolism disorders (Fedorov et al., 2001).
Wirkmechanismus
Target of Action
9-Boc-6-chloro-9H-purine is a derivative of 6-Chloropurine, which is known to have antitumor activities . The primary targets of 6-Chloropurine are pivotal enzymes involved in tumor growth and proliferation . .
Mode of Action
The mode of action of 6-Chloropurine involves its metabolism to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne . This metabolic pathway may be involved in the mechanism of the 6-Chloropurine-induced antitumor activity
Biochemical Pathways
6-Chloropurine and its derivatives are known to affect various biochemical pathways involved in tumor growth and proliferation . .
Result of Action
Given its structural similarity to 6-chloropurine, it may also exhibit antitumor activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 6-chloropurine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-5-14-6-7(11)12-4-13-8(6)15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWAZOEDABXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851165-38-3 |
Source


|
| Record name | tert-butyl 6-chloro-9H-purine-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2869624.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2869625.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869628.png)
![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide](/img/structure/B2869630.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2869631.png)

![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)


![2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide](/img/structure/B2869638.png)

![7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2869640.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2869641.png)
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)